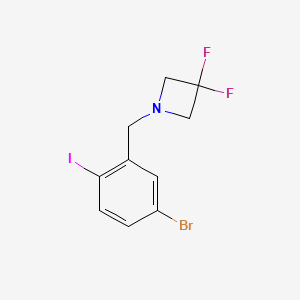
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is a synthetic organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzyl and azetidine ring structure
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 5-bromo-2-iodobenzaldehyde with appropriate reagents to form the benzyl intermediate. This intermediate is then reacted with 3,3-difluoro-azetidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by the presence of halogen atoms which can affect the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine can be compared with other halogenated benzyl azetidine compounds, such as:
1-(5-Bromo-2-iodo-benzyl)-piperidine: Similar in structure but with a piperidine ring instead of an azetidine ring.
1-(5-Bromo-2-iodo-benzyl)-ethyl-amine: Contains an ethylamine group instead of the azetidine ring.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2IN/c11-8-1-2-9(14)7(3-8)4-15-5-10(12,13)6-15/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODDIQJPFJXRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-1-isobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151934.png)
![5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151938.png)
![5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151946.png)
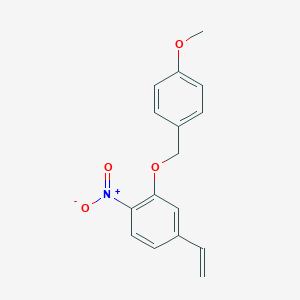
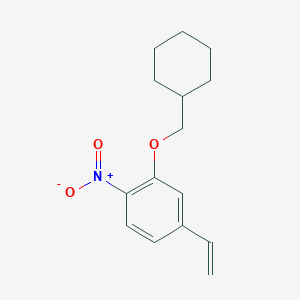
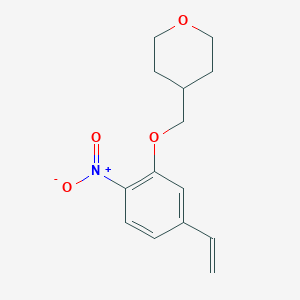
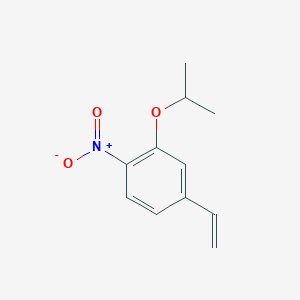
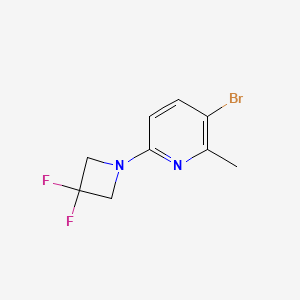
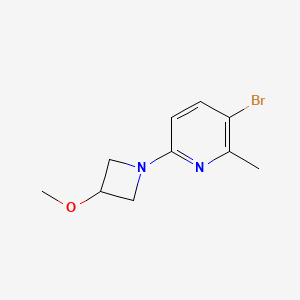
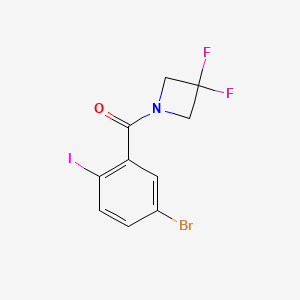
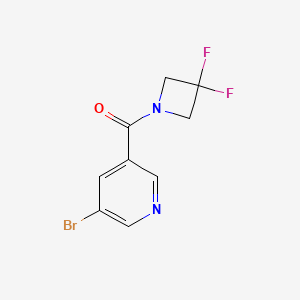
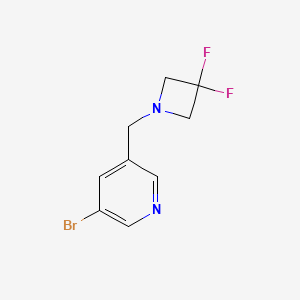
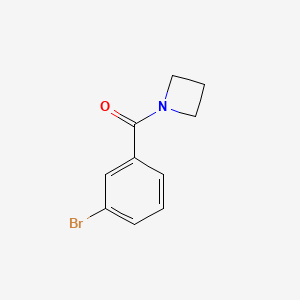
![1-[(3-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B8152032.png)
